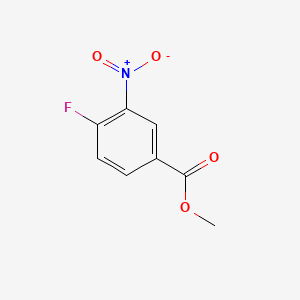

Methyl 4-fluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJSTPBUHAEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410923 | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-59-9 | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-nitrobenzoate is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological activities. The strategic placement of the fluoro, nitro, and methyl ester functional groups on the benzene (B151609) ring makes it a valuable building block for the synthesis of a wide range of complex molecules, including novel drug candidates. This document aims to serve as a critical resource for researchers engaged in the design and development of new chemical entities.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow or green powder or crystal. Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a methyl ester group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| CAS Number | 329-59-9 | [1][2] |

| Appearance | White to Yellow to Green powder to crystal | |

| Melting Point | 59.0 to 63.0 °C | |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [4][5] |

| pKa (Predicted) | -2.6 (strongest basic) | Not explicitly found, predicted value |

| LogP | 1.5205 | [2] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |

Synthesis and Purification

The most common method for the synthesis of this compound is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-3-nitrobenzoic acid (5.55 g)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (6.4 mL)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol.[3]

-

Carefully add 6.4 mL of concentrated sulfuric acid to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[3]

-

After cooling the reaction to room temperature, pour the mixture over ice.[3]

-

Collect the precipitated product by suction filtration.[3]

-

Dry the collected solid in vacuo to yield this compound. A typical yield for this reaction is approximately 5.40 g (90%).[3]

Purification and Characterization

The crude product can be purified by recrystallization from methanol. Characterization of the purified compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The presence of the electron-withdrawing nitro and ester groups will influence the chemical shifts of the aromatic carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (methyl) | 2950-2850 | Stretching vibration |

| C=O (ester) | 1730-1715 | Strong stretching vibration |

| C=C (aromatic) | 1600-1450 | Stretching vibrations |

| N-O (nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |

| C-O (ester) | 1300-1000 | Stretching vibration |

| C-F | 1250-1000 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound is expected at m/z 199.[1]

Common Fragmentation Pathways:

-

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 168.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 140.

-

Loss of the nitro group (-NO₂) to give a fragment at m/z 153.[7]

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the fluoro, nitro, and methyl ester groups.

Nucleophilic Aromatic Substitution

The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and ester groups. This makes it a useful precursor for the synthesis of various derivatives where the fluorine is replaced by other nucleophiles such as amines, alkoxides, and thiolates. For example, it reacts with 3-hydroxy-benzoic acid methyl ester to prepare dimethyl 3-nitro-3',4-oxydibenzoate.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can be further functionalized.

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the modification of this functional group, for example, through the formation of amides or other esters.

Applications in Drug Discovery and Development

Nitroaromatic compounds are important pharmacophores in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active molecules.

Antifungal Activity of Nitrobenzoate Derivatives

Derivatives of nitrobenzoic acid have shown promising antifungal activity. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their efficacy against various Candida species.[8] The mechanism of action is thought to involve the inhibition of thymidylate kinase (TPMK), a key enzyme in the pyrimidine (B1678525) synthesis pathway of fungi.[8][9]

Thymidylate Kinase (TPMK) Signaling Pathway

Thymidylate kinase catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), an essential step in the de novo and salvage pathways of pyrimidine nucleotide synthesis. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death. This makes fungal TPMK an attractive target for the development of novel antifungal agents.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from general methods for antifungal susceptibility testing and can be used to evaluate the activity of this compound and its derivatives.

Materials:

-

Test compound (dissolved in DMSO)

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[10][11]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its rich chemistry allows for a wide range of transformations, providing access to a diverse array of molecular scaffolds. The potential for its derivatives to act as antifungal agents by targeting the TPMK pathway highlights its importance in drug discovery. This technical guide provides a solid foundation of its chemical properties and experimental methodologies to aid researchers in their scientific endeavors.

References

- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound | 329-59-9 [chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Methyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate. It details its physicochemical properties, synthesis, and safety protocols, and explores its applications in organic synthesis, particularly in the development of novel compounds for pharmaceutical research.

Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or green powder or crystal.[1] It is characterized by the following properties:

| Property | Value | References |

| CAS Number | 329-59-9 | [2][3] |

| Molecular Formula | C₈H₆FNO₄ | [2][3][4] |

| Molecular Weight | 199.14 g/mol | [2][3][4] |

| Melting Point | 56-65 °C | [5] |

| Boiling Point | 109 °C at 1 mmHg; 299 °C (predicted) | [5] |

| Density | 1.388 g/cm³ | [5] |

| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | [6] |

| Flash Point | >110 °C | [5] |

| Storage Temperature | Room Temperature | [1][4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on a procedure from the Open Reaction Database.[7]

Materials:

-

4-Fluoro-3-nitro-benzoic acid (5.55 g)

-

Methanol (50 ml)

-

Concentrated sulfuric acid (6.4 ml)

-

Ice

Procedure:

-

Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol in a round-bottom flask.

-

Carefully add 6.4 ml of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, pour the reaction mixture onto ice.

-

Collect the precipitated product by suction filtration.

-

Dry the product in vacuo.

Expected Yield: 5.40 g (90%) of Methyl 4-fluoro-3-nitro-benzoic acid methyl ester.[7]

Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Strong C=O stretching vibration from the ester group.

-

Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

-

C-F stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂), providing further structural evidence.[2]

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then undergo a variety of transformations.

Synthesis of Dimethyl 3-nitro-3',4-oxydibenzoate

A notable application of this compound is in the preparation of dimethyl 3-nitro-3',4-oxydibenzoate. This is achieved through a reaction with 3-hydroxy-benzoic acid methyl ester.[5][6]

Reaction pathway to Dimethyl 3-nitro-3',4-oxydibenzoate.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is incompatible with oxidizing agents and strong bases.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the introduction of fluoro and nitro functionalities into aromatic systems. Its well-defined physicochemical properties and synthetic accessibility make it a valuable tool for researchers and drug development professionals in the creation of novel and complex molecules. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 329-59-9 [chemicalbook.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Synthesis routes of this compound [benchchem.com]

physical properties of Methyl 4-fluoro-3-nitrobenzoate

An In-depth Technical Guide on the Physical Properties of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a chemical intermediate with applications in organic synthesis.[1] The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound is a solid, white to yellow-green crystalline powder.[2] It is recognized as an irritant and is harmful if swallowed.[3] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 329-59-9 |

| Molecular Formula | C₈H₆FNO₄[3] |

| Molecular Weight | 199.14 g/mol [3] |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Fluoro-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-fluoro-3-nitro-, methyl ester[3][4] |

A summary of its key physical properties is presented in the following table for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 56-59°C[5][6] |

| Boiling Point | 299°C[6]; 109°C at 1 mmHg[5]; 119°C at 1 mmHg[7] |

| Density | 1.388 g/cm³[6] |

| Flash Point | 135°C[6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and methanol[5][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are outlined in this section. These protocols are standard laboratory procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a crucial indicator of purity.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and in powdered form. If necessary, grind the crystals using a mortar and pestle.[10]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.[12]

-

Heat the sample rapidly to a temperature approximately 15°C below the expected melting point.[12]

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

-

Small test tube[14]

-

Capillary tube (one end sealed)[14]

-

Thermometer[14]

-

Heating apparatus (e.g., Thiele tube with oil bath or a heating block)[13][15]

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[15]

-

Attach the test tube to a thermometer.[13]

-

Immerse the setup in a heating bath, ensuring the sample is below the level of the heating fluid.[13]

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[15]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point.[15]

Determination of Density

Density is the mass of a substance per unit of volume. For a solid like this compound, the water displacement method is commonly used.[16]

Apparatus:

Procedure:

-

Weigh a sample of the solid using an analytical balance to determine its mass.[18]

-

Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., water, given its insolubility). Record this initial volume (V1).[18]

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.[16]

-

Record the new volume of the liquid (V2).[16]

-

The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[19]

-

Calculate the density using the formula: Density = Mass / Volume.[18]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]

Apparatus:

Procedure:

-

Weigh a specific amount of the solid solute (e.g., 25 mg of this compound).[21]

-

Add a measured volume of the solvent (e.g., 0.75 mL of water, ethanol, ether, or methanol) to a test tube containing the solute.[21]

-

Vigorously shake or vortex the mixture for a set period to ensure thorough mixing.[21]

-

Observe if the solute has completely dissolved.

-

If the solute dissolves, continue adding known amounts of the solute until saturation is reached (i.e., no more solute dissolves).

-

If the initial amount does not dissolve, the substance is considered insoluble or sparingly soluble in that solvent under the tested conditions.

Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound.

Caption: Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 329-59-9 [m.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | 329-59-9 [chemicalbook.com]

- 9. pennwest.edu [pennwest.edu]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 18. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 19. wjec.co.uk [wjec.co.uk]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Structure and Bonding of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, imparts specific reactivity that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, supported by spectroscopic data and detailed experimental protocols. Furthermore, it explores its application in synthetic workflows, particularly in the context of drug discovery, visualized through logical diagrams.

Molecular Structure and Bonding

This compound possesses a substituted benzene ring at its core. The electronic properties of the molecule are significantly influenced by the interplay of the electron-withdrawing nitro group (-NO2) and the halogen atom (Fluorine), and the methyl ester group (-COOCH3). The fluorine atom, being highly electronegative, and the nitro group, a strong resonance and inductively withdrawing group, render the aromatic ring electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted nitrobenzoates, provides valuable insights into its probable bond lengths and angles. The benzene ring is expected to be largely planar, with the nitro and ester groups potentially exhibiting some torsion.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | --INVALID-LINK-- |

| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |

| CAS Number | 329-59-9 | --INVALID-LINK-- |

| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 59-63 °C | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | --INVALID-LINK-- |

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | dd | 1H | H-2 |

| ~8.2 | ddd | 1H | H-6 |

| ~7.4 | t | 1H | H-5 |

| 3.95 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~159 (d) | C-4 (C-F) |

| ~140 | C-3 (C-NO₂) |

| ~135 (d) | C-2 |

| ~128 | C-1 |

| ~125 (d) | C-6 |

| ~118 (d) | C-5 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O (ester) stretch |

| ~1610, ~1580 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 199 | [M]⁺ (Molecular ion) |

| 168 | [M - OCH₃]⁺ |

| 153 | [M - NO₂]⁺ |

| 140 | [M - COOCH₃]⁺ |

| 122 | [C₆H₃FO]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 4-fluoro-3-nitrobenzoic acid.

Protocol:

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

General Protocol for NMR Spectroscopic Analysis

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

General Protocol for FTIR Spectroscopic Analysis

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometric Analysis

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions to confirm the molecular weight and deduce the fragmentation pattern.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient aromatic ring, activated by the nitro and fluoro substituents, readily reacts with various nucleophiles, allowing for the introduction of diverse functional groups at the C4 position. The fluorine atom serves as an excellent leaving group in this context.

This reactivity is widely exploited in the synthesis of kinase inhibitors and other biologically active molecules. The nitro group can be subsequently reduced to an amine, providing another reactive handle for further molecular elaboration.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathway Context

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.

Caption: Inhibition of the RAF-MEK-ERK pathway.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and predictable reactivity, primarily through nucleophilic aromatic substitution, allow for the efficient construction of complex and biologically active molecules. This guide has provided a detailed overview of its structural and bonding characteristics, supported by comprehensive spectroscopic data and experimental protocols, to aid researchers and scientists in its effective utilization. The visualized workflows further illustrate its strategic importance in the development of targeted therapeutics such as kinase inhibitors.

An In-Depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant applications as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its molecular structure, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, provides unique reactivity that makes it a valuable precursor for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its relevance in the development of therapeutic agents.

Core Molecular and Physical Properties

This compound is a solid at room temperature, soluble in common organic solvents like ethanol, ether, and methanol, but insoluble in water.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 199.14 g/mol |

| Molecular Formula | C₈H₆FNO₄ |

| CAS Number | 329-59-9 |

| Appearance | White to yellow crystalline powder |

| Melting Point | 59-63 °C |

| Boiling Point | 314.6 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. The following is a detailed experimental protocol for this synthesis.

Synthesis of 4-fluoro-3-nitrobenzoic acid (Precursor)

Materials:

-

4-fluorobenzoic acid

-

Potassium nitrate (B79036) (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

Procedure:

-

Under cooling in an ice bath, dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid.

-

To this solution, add 39.7 g (0.39 mol) of potassium nitrate in batches, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Slowly pour the reaction mixture over 800 g of crushed ice with continuous stirring.

-

Allow the resulting mixture to stand at room temperature overnight.

-

Filter the solid product and wash it thoroughly with plenty of water.

-

Dry the product by making an azeotrope with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Synthesis of this compound

Materials:

-

4-Fluoro-3-nitro-benzoic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

Dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol.[3]

-

Carefully add 6.4 ml of concentrated sulfuric acid to the solution.[3]

-

Heat the reaction mixture to reflux for 3 hours.[3]

-

After the reflux period, cool the reaction mixture.[3]

-

Pour the cooled mixture onto ice.[3]

-

Collect the precipitated product by suction filtration.[3]

-

Dry the collected solid in vacuo to obtain this compound.[3]

Caption: Synthetic workflow for this compound.

Relevance in Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Nitroaromatic compounds are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5] The presence of the nitro group can be a precursor to an amino group, a common functional group in many pharmaceuticals.

A noteworthy example of the utility of a closely related isomer is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor, Olaparib. The synthesis of this anticancer drug utilizes methyl 5-fluoro-2-methyl-3-nitrobenzoate as a key starting material. This highlights the importance of fluorinated nitrobenzoic acid derivatives as building blocks in the development of targeted cancer therapies.

The PARP Inhibition Signaling Pathway

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality. Drugs developed from building blocks like fluorinated nitrobenzoic acid esters can thus play a critical role in this therapeutic strategy.

Caption: Role of PARP in DNA repair and its inhibition.

Conclusion

This compound is a chemical intermediate of significant value to the scientific community, particularly those involved in drug discovery and development. Its well-defined chemical properties and straightforward synthesis make it an accessible building block for creating novel molecules with potential therapeutic applications. The relevance of its structural class in the synthesis of targeted therapies like PARP inhibitors underscores its importance and potential for future research in medicinal chemistry.

References

An In-depth Technical Guide on the Solubility of Methyl 4-fluoro-3-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a general, robust experimental protocol for its quantitative determination.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₆FNO₄. Its molecular structure, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, significantly influences its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and overall application in drug development processes.

Qualitative Solubility Profile

Based on available chemical data sheets, this compound exhibits the following general solubility characteristics:

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Water | Insoluble[1] | |

| Polar Aprotic | No Data Available | |

| Non-Polar | Ether | Soluble[1] |

Note: The term "soluble" in this context is qualitative and does not specify the concentration at which solubility is achieved. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following is a detailed, generalized methodology for the accurate determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of determining the mass of the solute that can dissolve in a known mass or volume of a solvent at a specific temperature.[2][3]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Glassware: beakers, funnels, etc.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined equilibrium time (e.g., 24-48 hours) to ensure saturation is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, dry volumetric flask or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the flask or vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the flask or vial in a drying oven at a suitable temperature (below the melting point of the compound, which is 56-59°C) until a constant mass is achieved.

-

Cool the container in a desiccator and weigh it on the analytical balance.

-

3.3. Data Calculation

The solubility can be expressed in various units:

-

Solubility ( g/100 mL):

-

Mass of dissolved solute = (Mass of flask with dry solute) - (Mass of empty flask)

-

Volume of solvent = Initial volume of solvent used

-

Solubility = (Mass of dissolved solute / Volume of aliquot taken) * 100

-

-

Solubility (mol/L):

-

Moles of dissolved solute = Mass of dissolved solute / Molar mass of this compound (199.14 g/mol )

-

Solubility = Moles of dissolved solute / Volume of aliquot taken (in L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

A Comprehensive Technical Guide to the Spectral Analysis of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl 4-fluoro-3-nitrobenzoate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed spectral data, experimental protocols, and visual aids to facilitate understanding and application.

Molecular Structure

This compound is a substituted benzene (B151609) derivative with the chemical formula C₈H₆FNO₄. Its structure consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a nitro group. The relative positions of these substituents are crucial for interpreting its spectral data.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| 3.98 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| 53.3 | -OCH₃ |

Note: A peak for the methoxy (B1213986) carbon is expected around this region, however, comprehensive ¹³C NMR data was not found in the publicly accessible databases at the time of this report.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1050 | Strong | C-F Stretch |

Note: These are approximate values based on typical ranges for the respective functional groups.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 199 | ~50 | [M]⁺ (Molecular Ion) |

| 168 | ~100 | [M - OCH₃]⁺ |

| 140 | ~30 | [M - COOCH₃]⁺ |

| 122 | ~40 | [M - COOCH₃ - H₂O]⁺ or [C₆H₃FNO]⁺ |

| 94 | ~25 | [C₅H₃FO]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways. The relative intensities are illustrative.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized by shimming.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common technique for solid and liquid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a standard method for volatile and semi-volatile organic compounds.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-fluoro-3-nitrobenzoate. Due to the limited availability of public experimental data, this document presents a predicted spectrum based on established spectroscopic principles and data from analogous compounds. It also includes a standardized experimental protocol for acquiring the spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the methyl ester protons and the three aromatic protons. The electron-withdrawing nature of the nitro and methoxycarbonyl groups, combined with the influence of the fluorine atom, dictates the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A | 3H |

| H-5 | 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-9 | 1H |

| H-6 | 8.2 - 8.4 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | 1H |

| H-2 | 8.5 - 8.7 | Doublet of Doublets (dd) | J(H2-F) ≈ 4-5, J(H2-H6) ≈ 2-3 | 1H |

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent is assumed to be deuterochloroform (CDCl₃).

Structural and Signaling Visualization

The following diagram illustrates the molecular structure of this compound and the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and key proton-proton and proton-fluorine couplings.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial. The CDCl₃ should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates. The final solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Locking: Insert the sample into the spectrometer. Tune the probe for ¹H frequency and lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T1 relaxation times, though this is less critical for routine characterization.

-

Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should encompass all expected signals.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB, of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.

-

Integration: Integrate the area under each signal to determine the relative number of protons. Set the integral of a well-resolved signal from a known number of protons (e.g., the methyl singlet) to its expected value (3.00) and normalize the other integrals accordingly.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) in Hertz.

This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its identification and characterization in a research and development setting.

An In-depth Technical Guide to the 13C NMR of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-fluoro-3-nitrobenzoate. Due to the limited public availability of experimentally derived spectral data for this specific compound, this document focuses on predicted chemical shifts based on established substituent effects, alongside a comprehensive, generalized experimental protocol for the acquisition of such data.

Predicted 13C NMR Data

| Carbon Atom | Estimated Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |

| C=O | ~164 | s | The carbonyl carbon of the ester group. |

| C1 | ~128 | d (low J C-F) | Carbon bearing the carboxylate group; deshielded by the ester, influenced by meta-nitro and para-fluoro groups. |

| C2 | ~126 | d (low J C-F) | Influenced by ortho-ester and meta-fluoro groups. |

| C3 | ~148 | d (low J C-F) | Carbon bearing the nitro group; significantly deshielded by the electron-withdrawing nitro group. |

| C4 | ~155 | d (high J C-F) | Carbon bearing the fluorine atom; significantly deshielded by fluorine's electronegativity and exhibits a large carbon-fluorine coupling constant. |

| C5 | ~124 | d (low J C-F) | Influenced by ortho-nitro and meta-ester groups. |

| C6 | ~118 | d (med J C-F) | Influenced by ortho-fluoro and meta-nitro groups. |

| OCH3 | ~53 | q | The methoxy (B1213986) carbon of the ester group. |

Disclaimer: These are estimated values and may differ from experimental results. The multiplicity of aromatic carbons will be doublets due to coupling with fluorine, with the magnitude of the coupling constant (J) depending on the number of bonds between the carbon and fluorine atoms.

Experimental Protocols

The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard practices for similar aromatic compounds.[1]

1. Sample Preparation:

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl3.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 512 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Perform baseline correction.

Substituent Effects on Aromatic 13C Chemical Shifts

The positions of the signals in the 13C NMR spectrum of this compound are governed by the electronic effects of the three substituents on the benzene (B151609) ring. The following diagram illustrates the expected relative deshielding and shielding effects that determine the chemical shift of each aromatic carbon.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of Methyl 4-fluoro-3-nitrobenzoate. It details the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed as wavenumber, cm⁻¹).

This compound (C₈H₆FNO₄) is a substituted aromatic compound containing several key functional groups that give rise to a characteristic IR spectrum. These include the aromatic ring, a nitro group (NO₂), an ester group (COOCH₃), and a carbon-fluorine bond (C-F). The positions of the absorption bands for these groups are sensitive to their chemical environment, providing valuable information for structural elucidation and quality control.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established group frequency correlations for aromatic nitro compounds and esters. The exact position of the peaks can vary slightly depending on the sample phase (solid, liquid, or gas) and the specific intermolecular interactions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic C-H |

| ~ 2960 | Medium - Weak | C-H Stretch | Methyl (CH₃) group of the ester |

| ~ 1730 | Strong | C=O Stretch | Ester carbonyl |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic ring |

| 1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) group |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic ring |

| 1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (NO₂) group |

| 1300 - 1100 | Strong | C-O Stretch | Ester |

| ~ 1250 | Strong | C-F Stretch | Aryl-Fluorine |

| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal preparation.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample (solid powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

With the clean, empty ATR accessory in the sample compartment, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Retract the pressure arm and carefully remove the sample from the crystal surface.

-

Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Visualization of Key Concepts

4.1. Experimental Workflow for ATR-FTIR Analysis

The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum using the ATR technique.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines expected fragmentation patterns, experimental protocols, and data presentation to aid in the identification and characterization of this compound.

Introduction

This compound (C₈H₆FNO₄, Molecular Weight: 199.14 g/mol ) is a substituted aromatic compound with applications in organic synthesis and drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules.[3] This guide focuses on the expected behavior of this compound under common mass spectrometric conditions, particularly utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Monoisotopic Mass | 199.02808583 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 329-59-9 | [1] |

Mass Spectrometry Data

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information.[4] The expected major fragments for this compound upon EI are detailed in Table 2. These are predicted based on common fragmentation pathways for aromatic esters and nitro compounds.[5][6][7]

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)

| m/z | Proposed Fragment | Formula | Relative Intensity (Predicted) |

| 199 | [M]⁺ | [C₈H₆FNO₄]⁺ | Moderate |

| 168 | [M - OCH₃]⁺ | [C₇H₃FNO₃]⁺ | High |

| 153 | [M - NO₂]⁺ | [C₈H₆FO₂]⁺ | Moderate |

| 140 | [M - COOCH₃]⁺ | [C₇H₃FNO₂]⁺ | Moderate |

| 122 | [C₇H₃FO₂]⁺ | [C₇H₃FO₂]⁺ | Moderate |

| 94 | [C₆H₃F]⁺ | [C₆H₃F]⁺ | Low |

| 75 | [C₅H₂F]⁺ | [C₅H₂F]⁺ | Low |

Note: Relative intensities are qualitative predictions and may vary based on experimental conditions.

Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is depicted in the following diagram. The pathway highlights the key fragmentation steps leading to the major observed ions.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.

5.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

Dissolution: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

Dilution: Take an aliquot of the stock solution and dilute it further with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.[3]

-

Vialing: Transfer the final solution into a 2 mL autosampler vial with a screw cap and a soft septum.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of small aromatic molecules.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is illustrated below.

Conclusion

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation data and pathways, along with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines will facilitate accurate identification and characterization, contributing to the advancement of research and development in the pharmaceutical industry.

References

- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sample Preparation for Mass Spectrometry [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 4-fluoro-3-nitrobenzoate (CAS No: 329-59-9). The information is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound in research and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₆FNO₄.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 199.14 g/mol | [1][2][3] |

| Appearance | White to yellow to green powder/crystal | |

| Physical State | Solid | [4] |

| Melting Point | 56 - 63 °C (132.8 - 145.4 °F) | [4] |

| Boiling Point | 109 °C (228.2 °F) at 1 mmHg | [4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [5][6] |

| Vapor Density | Not applicable | [4] |

| Vapor Pressure | No information available | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification aggregated from multiple sources indicates the following potential hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][6][7] |

GHS Pictogram:

Signal Word: Warning[2]

Experimental Protocols: Basis for Hazard Classification

The GHS classifications are based on standardized experimental protocols and data evaluation. While specific experimental reports for this compound are not publicly available, the classification implies the following:

-

Acute Oral Toxicity (Category 4): This classification is typically based on animal studies that determine the median lethal dose (LD50). For Category 4, the LD50 is between 300 and 2000 mg/kg body weight. The experiment would involve administering the substance to animals (e.g., rats) via oral gavage and observing for mortality and toxic effects over a specified period.

-

Skin Irritation (Category 2): This is generally determined through in vivo studies on animals (e.g., rabbits) where the substance is applied to the skin and the resulting irritation (redness, swelling) is scored over time. In vitro methods using reconstructed human epidermis models are also increasingly used.

-

Eye Irritation (Category 2): This classification is based on studies, often on animal eyes (e.g., the Draize test in rabbits), where the substance is instilled into the eye and the effects on the cornea, iris, and conjunctiva are evaluated. In vitro alternatives are also available.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): This is based on evidence from animal studies or human experience showing transient and reversible narcotic effects or respiratory tract irritation following a single exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[8]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[4][7]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Avoid formation of dust.[7]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

-

Store locked up.[4]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is essential.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[4][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4] |